molecular formula C11H21BrO2 B1283140 叔丁基 7-溴庚酸酯 CAS No. 51100-47-1

叔丁基 7-溴庚酸酯

货号 B1283140
CAS 编号: 51100-47-1
分子量: 265.19 g/mol
InChI 键: XZMQZUGTGFBLIP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-Butyl 7-bromoheptanoate is a chemical compound with the CAS Number: 51100-47-1 . It has a molecular weight of 265.19 and its IUPAC name is tert-butyl 7-bromoheptanoate . It is stored in a dry room at room temperature . The compound is in liquid form .


Molecular Structure Analysis

The molecular formula of tert-Butyl 7-bromoheptanoate is C11H21BrO2 . The InChI code of the compound is 1S/C11H21BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3 .


Physical And Chemical Properties Analysis

The predicted boiling point of tert-Butyl 7-bromoheptanoate is 274.7±23.0 °C . The predicted density of the compound is 1.169±0.06 g/cm3 .

科学研究应用

  1. 在立体选择性反应中的应用

    • Matteson 和 Michnick (1990) 的研究展示了叔丁基衍生物在立体选择性反应中的应用。他们研究了叔丁基反式-锂代丙酸酯与各种硼酸酯的反应,证明了不同非对映异构体的形成,突出了叔丁基化合物在实现立体选择性合成中的作用 (Matteson & Michnick, 1990)
  2. 新型杂环化合物的合成

    • Li, Wang, 和 Zhang (2017) 进行了合成新的叔丁基和溴功能化杂环化合物的研究。他们的工作涉及使用叔丁基异吲哚酮的缩合反应,导致结构新颖且有趣的化合物 (Li, Wang, & Zhang, 2017)
  3. 自由基溴化研究

    • Lange, Organ, 和 Roche (1992) 的研究探索了二氧酮的溴化,使用叔丁基化合物作为对象。他们发现了特定的溴化模式,有助于理解有机化学中的自由基溴化过程 (Lange, Organ, & Roche, 1992)
  4. 在酶抑制剂合成中的作用

    • Thaisrivongs 等人(1987 年)描述了制备含叔丁基的化合物作为酶抑制剂的中间体。他们的研究突出了叔丁基衍生物在药物化学中的重要性,特别是在合成雷宁等抑制剂方面 (Thaisrivongs, Schostarez, Pals, & Turner, 1987)
  5. 光电应用

  6. 在溶剂效应研究中的应用

    • Bailey, Luderer, 和 Jordan (2006) 研究了溶剂对使用叔丁基化合物的锂-溴交换反应的影响。他们的研究提供了溶剂体系对有机反应的影响的见解,这对于开发有效的合成方法至关重要 (Bailey, Luderer, & Jordan, 2006)
  7. 在肽和肽模拟物合成中的应用

    • Bovy 和 Rico (1993) 在 β-氨基酸的合成中使用了叔丁基酯,β-氨基酸是肽和肽模拟物合成中的基本成分。这展示了叔丁基衍生物在生物有机化学领域的重要性 (Bovy & Rico, 1993)
  8. 在交叉偶联反应中的作用

    • Stambuli, Bühl, 和 Hartwig (2002) 描述了叔丁基化合物在芳基钯卤化物配合物中的应用,这些配合物在交叉偶联反应中起作用。这对于有机金属化学领域及其在合成中的应用非常重要 (Stambuli, Bühl, & Hartwig, 2002)

安全和危害

The compound is labeled with the pictograms GHS02 and GHS07 . The signal word for the compound is "Danger" . The hazard statements associated with the compound are H225-H315-H319-H335 . The precautionary statements are P264-P271-P302+P352-P305+P351+P338-P362-P374-P380-P403+P233-P501 .

属性

IUPAC Name

tert-butyl 7-bromoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c1-11(2,3)14-10(13)8-6-4-5-7-9-12/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMQZUGTGFBLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548499
Record name tert-Butyl 7-bromoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-bromoheptanoate

CAS RN

51100-47-1
Record name tert-Butyl 7-bromoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 6.94 ml of diisopropylamine in 100 ml of anhydrous tetrahydrofuran was added dropwise 34 ml of a 1.45 M solution of n-butyl lithium in hexane at -70° C. and the mixture was stirred for 15 minutes. To the solution was added dropwise a solution of 6.63 ml of t-butyl acetate in 30 ml of anhydrous tetrahydrofuran and the mixture was stirred for 30 minutes, and then 8 ml of 1,5-dibromopentane in 10 ml of anhydrous tetrahydrofuran were added thereto and the mixture was stirred for 5 minutes. To it was added 17 ml of hexamethylphosphamide, the mixture was stirred at -78° C. for 1 hour and at from -40° C. to -30° C. for 30 minutes. To the reaction mixture was added an aqueous solution of ammonium chloride, and was separated aqueous layer from organic layer. The aqueous layer was extracted with diethyl ether, and the extract was added that organic layer and washed with water, a saturated aqueous solution of ammonium chloride, dried over magnesium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel using a mixture of methylene chloride and cyclohexane (1:1) as an eluent to give 8.5 g of the title compound having the following physical characteristic:
Quantity
6.94 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.63 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 7-bromoheptanoate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 7-bromoheptanoate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7-bromoheptanoate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 7-bromoheptanoate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 7-bromoheptanoate
Reactant of Route 6
Reactant of Route 6
tert-Butyl 7-bromoheptanoate

Citations

For This Compound
4
Citations
Y Liao, X Niu, B Chen, H Edwards, L Xu… - Journal of medicinal …, 2016 - ACS Publications
Synergistic-to-additive antileukemic interactions of piperlongumine (PL) and HDAC inhibitor (HDACi) SAHA (Vorinostat) provide a compelling rationale to construct PL-HDACi hybrids, …
Number of citations: 36 pubs.acs.org
Y Liao - 2018 - search.proquest.com
Piperlongumine (PL) is an electrophilic anti-cancer natural product. Through non-covalent or covalent interactions with cellular targets, PL inactivates multiple oncogenic pathways and …
Number of citations: 3 search.proquest.com
MP Sweet - 1989 - search.proquest.com
… Treating the lithium enolate of ferf-butyl acetate228 (103) with 1,5dibrom opentane generated tert-butyl 7-bromoheptanoate (102) in 26% yield (Eq. 51 ).229-230 Alkylation of 97 with …
Number of citations: 2 search.proquest.com
JJUS VAN VELDHUIZEN - Fieser and Fieser's Reagents for Organic … - sumobrain.org
The present disclosure relates to novel compounds for use in therapeutic treatement of a disease associated with peptidylarginine deiminases (PADs), such as peptidylarginine …
Number of citations: 0 www.sumobrain.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。